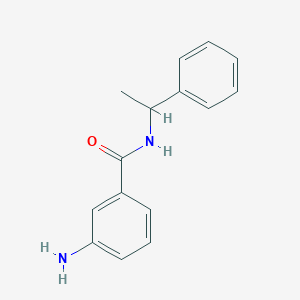

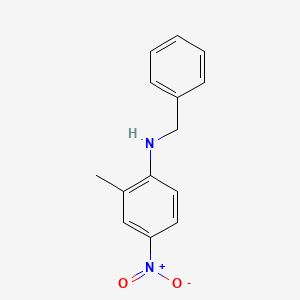

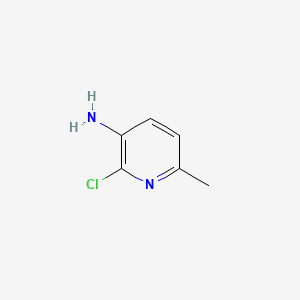

![molecular formula C21H22N2O5 B1272783 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid CAS No. 337482-89-0](/img/structure/B1272783.png)

4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid, is a derivative of pyrazole, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the cycloaddition of 1,3-dipolar reagents to Michael acceptors, as described in the synthesis of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the regioselective cyclocondensation reactions reported for the synthesis of succinyl-spaced pyrazoles . These methods typically involve the reaction of hydrazides with substituted alkenes or alkynes to form the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups. In the case of the compound mentioned, methoxyphenyl groups are attached to the pyrazole ring. The crystal structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, shows that it crystallizes in the trigonal space group with specific cell parameters and features intermolecular hydrogen bonds that stabilize the crystal packing .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including cycloadditions, substitutions, and redox reactions. The antioxidant activity of some pyrazole derivatives is attributed to their ability to act as radical scavengers, as seen in the study where compounds with methoxy substituents on the aromatic ring displayed greater antioxidant activity . This suggests that the compound may also participate in similar redox reactions due to the presence of methoxyphenyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of methoxy groups can affect the solubility, melting point, and reactivity of the compound. The spectroscopic evaluation, including FT-IR and FT-NMR, provides insights into the functional groups and the overall molecular conformation . Additionally, the small energy gap between the frontier molecular orbitals of a related compound indicates potential nonlinear optical activity, which could also be relevant for the compound of interest .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Evaluations

- The compound exhibits interesting structural properties, such as a small energy gap between the frontier molecular orbitals, which is responsible for its nonlinear optical activity. This characteristic has been demonstrated through a combined experimental and theoretical study, highlighting its potential in materials science and optical applications (Ö. Tamer et al., 2015).

Antimicrobial Properties

- A series of pyrazoline derivatives, including the subject compound, has been synthesized and evaluated for antimicrobial activity. These compounds have shown significant effectiveness, with some exhibiting higher antimicrobial activity than standard drugs. This suggests potential applications in developing new antimicrobial agents (Satyender Kumar et al., 2012).

Antioxidant Activity

- Research indicates that pyrazoline derivatives, including the mentioned compound, possess notable antioxidant properties. Compounds with methoxy substituents on the aromatic ring, in particular, have displayed greater antioxidant activity. This could be valuable in the development of new antioxidant agents for various applications (G. Lavanya et al., 2014).

Corrosion Inhibition in Petroleum Industry

- Pyrazol derivatives, including this compound, have been explored for their potential in corrosion inhibition, especially in the context of the petroleum industry. Their effectiveness in mitigating steel corrosion in acidic environments has been demonstrated, suggesting a significant application in industrial maintenance (Ambrish Singh et al., 2020).

Potential in Cancer Research

- Compounds of the 4-oxo-butenoic acid derivatives class, to which the subject compound belongs, have been identified as potential anti-tumor agents against human breast carcinoma. This underlines the importance of further exploration of these compounds in cancer research and therapy (D. Miles et al., 1958).

Eigenschaften

IUPAC Name |

4-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-27-16-7-3-14(4-8-16)18-13-19(15-5-9-17(28-2)10-6-15)23(22-18)20(24)11-12-21(25)26/h3-10,19H,11-13H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDYFXWEZZCDMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387034 |

Source

|

| Record name | 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |

CAS RN |

337482-89-0 |

Source

|

| Record name | 4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.